
Oxirane, (8-chlorooctyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. For Oxirane, (8-chlorooctyl)-, the preparation can be achieved through the epoxidation of 8-chlorooctene. The reaction involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out under mild conditions, typically at room temperature, to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of oxiranes, including Oxirane, (8-chlorooctyl)-, often involves the use of large-scale reactors and continuous flow processes. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the efficiency of the epoxidation process. The reaction conditions are optimized to achieve high conversion rates and selectivity towards the desired oxirane product.
化学反応の分析
Types of Reactions
Oxirane, (8-chlorooctyl)-, undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of oxiranes makes them highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, amines, and carboxylic acids.
Substitution Reactions: The presence of the chlorine atom in the 8-chlorooctyl side chain allows for substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, carboxylic acids.
Catalysts: Tertiary amines, acids, and bases.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the ring-opening process.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, the major products can include diols, amino alcohols, and hydroxy acids.
Substituted Products: Substitution reactions can yield a variety of functionalized compounds, such as ethers and esters.
科学的研究の応用
Oxirane, (8-chlorooctyl)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to undergo polymerization and cross-linking reactions.
作用機序
The mechanism of action of Oxirane, (8-chlorooctyl)-, primarily involves the ring-opening reactions facilitated by nucleophiles. The strained three-membered ring is highly reactive and readily undergoes nucleophilic attack, leading to the formation of various ring-opened products. The presence of the chlorine atom in the side chain can also influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
Oxirane: The parent compound of the oxirane family, known for its high reactivity and use in various chemical reactions.
Oxiranecarbonitriles: Bifunctional compounds containing both an oxirane ring and a cyano group, used in synthetic organic chemistry.
Epichlorohydrin: A chlorinated oxirane used in the production of epoxy resins and other industrial applications.
Uniqueness
Oxirane, (8-chlorooctyl)-, is unique due to the presence of the 8-chlorooctyl side chain, which imparts distinct reactivity and potential applications compared to other oxiranes. The combination of the oxirane ring and the chlorinated side chain makes it a versatile compound for various chemical transformations and industrial applications.
特性
CAS番号 |
185559-27-7 |
|---|---|
分子式 |
C10H19ClO |
分子量 |
190.71 g/mol |
IUPAC名 |
2-(8-chlorooctyl)oxirane |
InChI |
InChI=1S/C10H19ClO/c11-8-6-4-2-1-3-5-7-10-9-12-10/h10H,1-9H2 |
InChIキー |
CIMANFYHPPXAJW-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CCCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



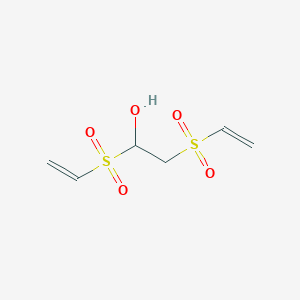
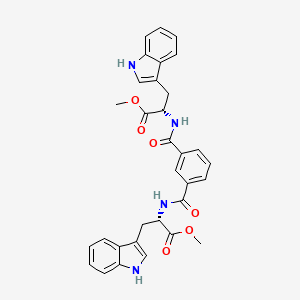
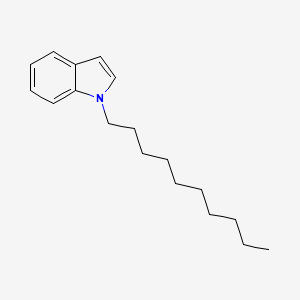
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
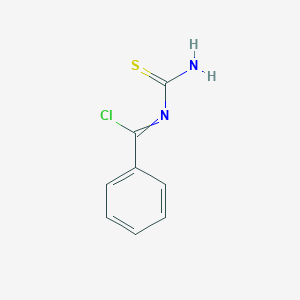
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
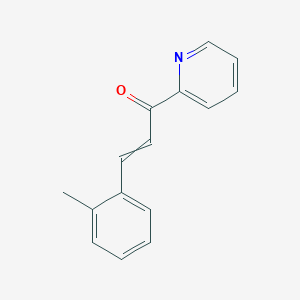
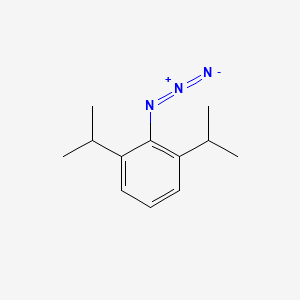


![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)
![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/structure/B14263388.png)
